molecular formula C12H8F3NO3 B1386461 5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid CAS No. 355020-55-2

5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid

Cat. No.: B1386461
CAS No.: 355020-55-2
M. Wt: 271.19 g/mol
InChI Key: MMTRHGBRFUJAMM-UHFFFAOYSA-N
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Description

5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid (CAS 141819-91-2) is a heterocyclic compound with a molecular formula of C₁₂H₈F₃NO₃ and a molecular weight of 271.2 g/mol . Its structure comprises a 1,3-oxazole core substituted with a methyl group at position 5, a 4-(trifluoromethyl)phenyl group at position 2, and a carboxylic acid moiety at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound a candidate for pharmaceutical and agrochemical applications .

Properties

IUPAC Name

5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO3/c1-6-9(11(17)18)16-10(19-6)7-2-4-8(5-3-7)12(13,14)15/h2-5H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTRHGBRFUJAMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651756
Record name 5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355020-55-2
Record name 5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 5-Methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide

The synthesis of 5-methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide involves several key steps:

Solvents Used in Crystallization

Solvent Characteristics
Toluene Aromatic hydrocarbon
Acetic Acid Polar solvent
Ethyl Acetate Moderately polar solvent
Acetonitrile Highly polar solvent
Chlorinated Solvents Highly polar and toxic
Isopropyl Ether Moderately polar solvent

Research Findings and Challenges

  • Structural Similarity : The structural similarity between 5-methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide and the target compound suggests that similar synthesis pathways could be applicable.
  • Solvent Selection : The choice of solvent plays a crucial role in crystallization and reaction efficiency. Polar solvents like acetonitrile and chlorinated solvents are effective but may pose environmental concerns.
  • Reaction Conditions : Temperature and reaction time are critical in achieving high yields and purity. Optimization of these conditions is essential for each step of the synthesis.

Biological Activity

5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C12H8F3NO3
  • Molecular Weight : 273.19 g/mol
  • CAS Number : 1403564-06-6

The compound features a trifluoromethyl group, which has been shown to enhance biological activity in various contexts, particularly in drug design.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : The compound has shown promising results against various cancer cell lines. For instance, modifications of similar oxazole derivatives have demonstrated significant cytotoxicity with IC50 values as low as 1.143 µM against renal cancer cell lines .
  • Inhibition of Enzymatic Activity : It has been noted for its inhibitory effects on key enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are crucial in cancer progression and other diseases .
  • Anti-inflammatory Properties : Compounds with similar structural motifs have been reported to possess anti-inflammatory effects, potentially making this compound a candidate for treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Sirtuin Inhibition : The compound may inhibit Sirtuin 2 (SIRT2), a protein involved in regulating cellular processes such as aging and inflammation .
  • Carbonic Anhydrase Inhibition : As a selective inhibitor of carbonic anhydrase II, it could modulate pH levels in tissues, impacting tumor microenvironments .

Case Studies

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

Study 1: Anticancer Efficacy

A study evaluated the cytotoxic effects of oxazole derivatives on human cancer cell lines. The results indicated that derivatives similar to this compound exhibited selective toxicity towards ovarian and renal cancer cells with IC50 values ranging from 1.143 µM to 9.27 µM .

Study 2: Enzyme Inhibition

Research focused on the inhibition of HDACs by oxazole derivatives revealed that these compounds could significantly suppress cancer cell proliferation by modulating gene expression associated with cell cycle regulation .

Data Table: Biological Activities and IC50 Values

Activity TypeTarget Cell LineIC50 Value (µM)Reference
AnticancerRenal Cancer1.143
AnticancerOvarian Cancer9.27
HDAC InhibitionVarious Cancer LinesNot specified
Carbonic AnhydraseEnzymatic ActivityNot specified

Scientific Research Applications

Immunosuppressive Properties

One of the notable applications of this compound is its role as an immunosuppressive agent. It is structurally related to Leflunomide, a drug used in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis. Leflunomide inhibits pyrimidine synthesis, which is crucial for lymphocyte proliferation and thus helps in reducing the immune response in these conditions .

Antirheumatic Agent

The compound has been studied for its potential as an antirheumatic agent. Research indicates that it can modulate immune responses effectively, making it suitable for further development in treating chronic inflammatory diseases .

Synthesis Techniques

The synthesis of 5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid involves various organic reactions that yield high-purity products. For instance, novel zwitterionic derivatives have been synthesized that show promising biological activities .

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to explore how modifications to the oxazole ring and substituents affect biological activity. These studies are critical for optimizing the compound's efficacy and minimizing side effects .

Safety Data

Safety data sheets indicate that while handling this compound, standard laboratory safety protocols should be observed due to potential hazards associated with its chemical properties .

Clinical Studies on Leflunomide

Clinical trials have demonstrated the effectiveness of Leflunomide (the active form related to this compound) in managing symptoms of rheumatoid arthritis, showing significant improvements in patient health outcomes compared to placebo groups .

Experimental Studies

Experimental studies using animal models have indicated that derivatives of this compound exhibit anti-inflammatory properties, supporting their potential use in therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

a. 5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
  • Molecular Formula: C₁₂H₈F₃NO₃ (same as target compound)
  • Key Difference : The trifluoromethyl group is at the meta position on the phenyl ring (vs. para in the target compound).
  • Computational studies suggest reduced dipole moments compared to the para isomer .
b. 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid (CAS 18735-74-5)
  • Molecular Formula: C₁₁H₉NO₃
  • Molecular Weight : 203.19 g/mol
  • Key Difference : Lacks the trifluoromethyl group; phenyl substituent only.
  • Impact : Lower lipophilicity (logP ≈ 1.8 vs. 3.2 for the target compound) and a lower melting point (182–183°C). This simpler structure is less metabolically stable but more synthetically accessible .

Heterocyclic Core Modifications

a. 2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid (CAS 924868-87-1)
  • Molecular Formula: C₁₃H₁₀F₃NO₂S
  • Key Difference : Oxazole oxygen replaced with sulfur (thiazole core).
  • Impact : Thiazoles generally exhibit higher polarizability and stronger hydrogen-bonding capacity. This derivative has a molecular weight of 301.28 g/mol and may show enhanced binding to metal-containing enzymes .
b. 5-[4-(Trifluoromethyl)phenyl]-1,3-oxazolidin-2-one
  • Molecular Formula: C₁₀H₈F₃NO₂
  • Key Difference: Oxazolidinone ring (saturated) instead of oxazole.
  • Impact : The saturated ring reduces aromaticity, increasing conformational flexibility. This structural feature is common in antibiotics (e.g., linezolid) but may reduce thermal stability .

Functional Group Variations

a. Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate (CAS 100063-41-0)
  • Molecular Formula: C₁₂H₁₁NO₃
  • Key Difference : Carboxylic acid replaced with a methyl ester.
  • Impact : Increased hydrophobicity (logP ≈ 2.5) and improved cell membrane permeability. The ester can hydrolyze in vivo to release the active carboxylic acid .
b. 5-(4-Methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid
  • Molecular Formula: C₁₅H₁₁NO₄S
  • Key Difference : Methoxyphenyl and thiophene substituents.

Data Table: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Heterocycle Melting Point (°C) logP (Predicted)
5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid (Target) C₁₂H₈F₃NO₃ 271.2 4-CF₃Ph, 5-Me, 4-COOH Oxazole Not reported 3.2
5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid C₁₂H₈F₃NO₃ 271.2 3-CF₃Ph, 5-Me, 4-COOH Oxazole Not reported 3.1
5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid C₁₁H₉NO₃ 203.19 Ph, 5-Me, 4-COOH Oxazole 182–183 1.8
2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid C₁₃H₁₀F₃NO₂S 301.28 3-CF₃Ph, 5-Me, 4-CH₂COOH Thiazole Not reported 3.5
Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate C₁₂H₁₁NO₃ 217.22 Ph, 5-Me, 4-COOMe Oxazole Not reported 2.5

Key Research Findings

Lipophilicity and Bioavailability: The trifluoromethyl group in the target compound increases logP by ~1.4 compared to the non-fluorinated analog (CAS 18735-74-5), enhancing blood-brain barrier penetration .

Metabolic Stability : Oxazole derivatives generally exhibit higher metabolic stability than thiazoles due to reduced susceptibility to cytochrome P450 oxidation .

Synthetic Accessibility : Methyl ester derivatives (e.g., CAS 100063-41-0) are often intermediates in synthesizing carboxylic acid analogs, leveraging ester hydrolysis for final activation .

Q & A

Basic Research Questions

What are the recommended synthetic routes for 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid?

The compound can be synthesized via cyclocondensation reactions. A validated approach involves reacting ethyl acetoacetate with a trifluoromethyl-substituted phenylhydrazine derivative, followed by cyclization using reagents like DMF-DMA (dimethylformamide dimethyl acetal). Hydrolysis of the ester intermediate under basic conditions (e.g., NaOH/EtOH) yields the carboxylic acid . Optimization of reaction conditions (temperature, solvent polarity) is critical to suppress side products like regioisomeric oxazoles.

How can spectroscopic techniques (NMR, FTIR) characterize this compound?

  • NMR : The 1H^1H-NMR spectrum typically shows a singlet for the methyl group at C5 (δ ~2.5 ppm) and aromatic protons from the 4-(trifluoromethyl)phenyl group (δ ~7.6–8.0 ppm). The carboxylic acid proton appears as a broad peak (δ ~12–14 ppm) in DMSO-d5. 13C^{13}C-NMR confirms the oxazole ring carbons (C2: ~160 ppm, C4: ~165 ppm) and the trifluoromethyl group (δ ~125 ppm, q, JCFJ_{C-F} ≈ 270 Hz) .
  • FTIR : Key peaks include O-H stretching (~2500–3000 cm1^{-1}), C=O (carboxylic acid, ~1700 cm1^{-1}), and C-F vibrations (~1100–1200 cm1^{-1}) .

What are the key physicochemical properties influencing its solubility and formulation?

The compound has a molecular weight of 285.18 g/mol (C12_{12}H8_{8}F3_{3}NO3_{3}), with a predicted pKa of ~2.5–3.0 due to the electron-withdrawing trifluoromethyl group, enhancing acidity. Low aqueous solubility (<1 mg/mL at pH 7) necessitates formulation with co-solvents (DMSO, PEG) or salt formation (e.g., sodium carboxylate). Thermal stability is moderate (mp ~113–115°C) .

Advanced Research Questions

How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) can confirm the oxazole ring geometry and substituent orientation. For example, the trifluoromethyl group adopts a planar conformation with the phenyl ring, minimizing steric clashes. Hydrogen-bonding networks between carboxylic acid moieties often form dimeric structures in the crystal lattice .

What strategies address contradictions in biological activity data across structural analogs?

Discrepancies in enzyme inhibition (e.g., COX-2 or kinase assays) may arise from trifluoromethyl group positioning. Computational docking (AutoDock Vina) and molecular dynamics simulations can model interactions with active sites. For instance, replacing the 4-(trifluoromethyl)phenyl group with a 3-fluoro analog reduces steric hindrance in hydrophobic pockets, altering IC50_{50} values .

How does the trifluoromethyl group impact metabolic stability in pharmacokinetic studies?

The CF3_3 group enhances metabolic resistance by reducing cytochrome P450-mediated oxidation. In vitro microsomal assays (human liver microsomes, NADPH) show a half-life >60 minutes, compared to ~15 minutes for non-fluorinated analogs. However, the carboxylic acid moiety may undergo glucuronidation, requiring prodrug strategies (e.g., esterification) to improve bioavailability .

What analytical methods validate purity for in vivo studies?

  • HPLC : Use a C18 column (gradient: 0.1% TFA in H2_2O/MeCN) with UV detection at 254 nm. Purity >95% is required for preclinical trials.
  • LC-MS : Confirm molecular ion ([M-H]^- at m/z 284) and absence of des-trifluoromethyl impurities (Δm/z = 69) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic acid

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